molecular formula C19H23NO3 B5789731 N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide

N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide

Cat. No. B5789731
M. Wt: 313.4 g/mol
InChI Key: XNWFUTGLRGWDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide, also known as DDEB, is a compound that has been widely studied for its potential applications in scientific research. DDEB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, this compound has been shown to modulate the activity of TRPV1, a calcium ion channel that is involved in pain sensation and inflammation. By modulating TRPV1 activity, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its availability. This compound is readily synthesized in high yields, making it a cost-effective compound for scientific research. Additionally, this compound has been extensively studied, and its properties are well-characterized, making it a reliable tool for experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, its effects in vivo are not well-understood. This makes it important to use caution when working with this compound in animal studies.

Future Directions

There are many potential future directions for research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. One area of interest is in the development of new cancer therapies. This compound has shown promising anti-cancer properties, and further research could lead to the development of new treatments for cancer.
Another area of interest is in the development of new treatments for neurological disorders. This compound has been shown to modulate the activity of ion channels in the brain, which could have implications for the treatment of disorders such as epilepsy and Parkinson's disease.
Finally, further research could be done to explore the potential anti-inflammatory and analgesic properties of this compound. This could lead to the development of new treatments for inflammatory disorders such as rheumatoid arthritis and chronic pain.
Conclusion:
In conclusion, this compound is a compound that has shown promise in scientific research. Its anti-cancer and neuroprotective properties make it a potential candidate for the development of new therapies. While there are limitations to its use in lab experiments, its availability and well-characterized properties make it a valuable tool for scientific research. Future research on this compound could lead to the development of new treatments for a range of disorders.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide involves the reaction of 3,4-dimethylphenylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, this compound has also been studied for its potential use as a tool in neuroscience research. This compound has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)14(4)11-16/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFUTGLRGWDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.